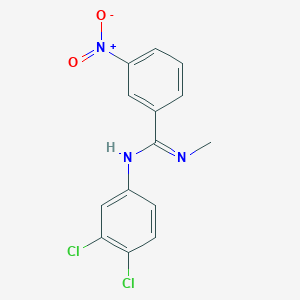

N-(3,4-dichlorophényl)-N'-méthyl-3-nitrobenzènecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is a chemical compound known for its unique structure and properties

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide may exhibit significant anticancer properties. Its structural characteristics suggest potential mechanisms of action similar to those observed in related compounds.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 18.5 |

These findings suggest that the compound could induce apoptosis and inhibit proliferation in cancer cells, warranting further investigation into its therapeutic potential .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It is hypothesized to inhibit key inflammatory pathways, such as the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.

In Vitro Studies :

In vitro experiments have shown that this compound can significantly decrease the levels of inflammatory mediators in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

Preliminary data suggest that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide possesses antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential application in treating bacterial infections .

Mécanisme D'action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II in plants . This system plays a crucial role in photosynthesis, a process that converts light energy into chemical energy, which is essential for plant growth and development .

Mode of Action

DCMU acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and lipid-soluble carriers embedded in the thylakoid membrane of chloroplasts. It facilitates the transfer of electrons from water to NADP+, a process coupled with the translocation of protons across the membrane. This creates a proton gradient that drives ATP synthesis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCMU is limited. It’s known that dcmu can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . More research is needed to fully understand the pharmacokinetics of DCMU.

Result of Action

The inhibition of photosynthesis by DCMU leads to a decrease in ATP production in plants . ATP, or adenosine triphosphate, is the main energy currency in living organisms.

Analyse Biochimique

Cellular Effects

It’s possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide may vary with different dosages in animal models . Studies could include observations of any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with methyl 3-nitrobenzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-dichlorophenyl)-N’-methyl-3-aminobenzenecarboximidamide.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanil: N-(3,4-dichlorophenyl)propanamide, an anilide herbicide used for weed control.

DCMU: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, an herbicide that inhibits photosynthesis.

Uniqueness

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike propanil and DCMU, this compound’s nitrobenzenecarboximidamide group provides additional sites for chemical modification and interaction with biological targets.

Activité Biologique

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C14H11Cl2N3O2

- CAS Number : 339027-14-4

- Molecular Weight : 320.16 g/mol

The compound features a dichlorophenyl group and a nitrobenzenecarboximidamide moiety, contributing to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its effects on different cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | Significance |

|---|---|---|---|

| MCF7 | 10 | 85 | Not significant |

| MCF7 | 50 | 40 | Significant |

| MCF10A | 10 | 90 | Not significant |

| MCF10A | 50 | 70 | Significant |

The data suggests that at higher concentrations (50 µM), N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide significantly reduces the viability of MCF7 cells while maintaining relatively high viability in MCF10A cells, indicating selective toxicity towards cancer cells over normal cells .

The mechanism by which N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide exerts its effects may involve:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the compound's cytotoxic effects on tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A comparative analysis is provided below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Mycobacterium tuberculosis | 32 |

| Staphylococcus aureus | 8 |

The presence of halogen atoms in the structure enhances its antimicrobial efficacy. The compound has shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving MCF7 and MCF10A cell lines indicated that treatment with N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide at varying concentrations resulted in differential effects on cell viability. Notably, the compound exhibited significant cytotoxicity towards MCF7 cells while sparing MCF10A cells at lower doses .

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCVGZAWVKIKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.